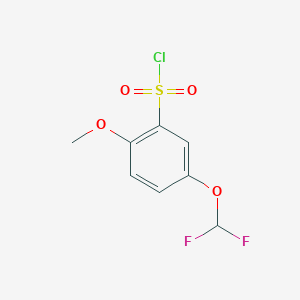

5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

5-(difluoromethoxy)-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O4S/c1-14-6-3-2-5(15-8(10)11)4-7(6)16(9,12)13/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBGCCRDZZXVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and General Approach

- The synthesis commonly begins from methoxy-substituted benzenes or methoxybenzenesulfonyl chloride derivatives , which are commercially available or can be synthesized via classical aromatic substitution methods.

- The difluoromethoxy group is introduced either by nucleophilic substitution with difluoromethoxide sources or by fluorination of methoxy precursors.

- The sulfonyl chloride group is typically generated by chlorination of the corresponding sulfonic acid or sulfonate intermediate.

Method 1: Chlorination of Sulfides or Sulfonates Using Oxone and Halide Sources

A green and efficient method reported for aromatic sulfonyl chlorides involves the use of oxone (potassium peroxymonosulfate) in the presence of halide salts such as KCl or NaCl to convert aromatic sulfides or disulfides into sulfonyl chlorides.

- Reaction conditions: aqueous medium, room temperature or mild heating.

- Oxone acts as an oxidant, promoting the formation of sulfonyl chlorides from disulfides or sulfides.

- The halide source provides the chloride ion necessary for sulfonyl chloride formation.

Table 1: Oxone-Halide Mediated Sulfonyl Chloride Formation

| Entry | Halide Source | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | KCl | 10-20 | 88-98 | High yield, mild conditions |

| 2 | NaCl | 10-20 | 88-98 | Similar efficiency |

| 3 | Other halides (KBr, KI) | 10-20 | 88-98 | Leads to sulfonyl bromides/iodides |

This method is advantageous due to its simplicity, high yields, and environmentally benign reagents.

Method 2: Nucleophilic Substitution and Oxidation Sequence

An alternative approach involves:

- Formation of 5-difluoromethoxy-2-mercapto derivatives of benzimidazole or benzene rings.

- Reaction with sodium hydroxide in aqueous or biphasic systems to generate sulfinate intermediates.

- Subsequent chlorination using sodium hypochlorite (NaOCl) under controlled temperature (0 to 30 °C) to yield sulfonyl chlorides.

Key experimental conditions from literature:

| Parameter | Details |

|---|---|

| Solvent | Water, methylene chloride, or acetone |

| Base | Sodium hydroxide (aqueous) |

| Chlorinating agent | Sodium hypochlorite (3-5% aqueous solution) |

| Temperature | 0 to 30 °C |

| Reaction time | 2 to 5 hours |

| Monitoring | Thin-layer chromatography (TLC) |

This method has been used effectively for related compounds such as 5-difluoromethoxy-2-mercaptobenzimidazole derivatives, yielding sulfonyl chlorides or sulfone intermediates with good selectivity.

Method 3: Multi-Step Synthesis from Methoxybenzenesulfonyl Chloride

Starting from 4-methoxybenzene-1-sulfonyl chloride , a multi-step synthetic route can be employed involving:

- Introduction of the difluoromethoxy group via fluorination or substitution reactions.

- Protection/deprotection steps to control regioselectivity.

- Final chlorination to obtain the sulfonyl chloride.

This approach is more complex but allows for high overall yields (~59% in related compounds) and precise control over substitution patterns.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Oxone + Halide (Method 1) | Mild conditions, green reagents, high yield | Limited to sulfide/disulfide substrates | 88-98 | Low, aqueous medium |

| NaOH + NaOCl Chlorination (Method 2) | Good selectivity, scalable | Requires careful temperature control | 70-90 | Moderate, uses hypochlorite |

| Multi-step from sulfonyl chloride (Method 3) | High regioselectivity, well-characterized | More complex, longer synthesis | ~59 (related compounds) | Moderate to high, multiple steps |

Detailed Research Findings and Data

- The oxone-halide system efficiently converts aromatic sulfides to sulfonyl chlorides in 10-20 minutes at room temperature, with yields up to 98%.

- The NaOH/NaOCl method requires careful temperature control (0 to 30 °C) and reaction monitoring by TLC to avoid overoxidation or side reactions; yields reported for analogous compounds range from 70-90%.

- Multi-step syntheses starting from methoxybenzenesulfonyl chloride achieve moderate overall yields (~59%) but allow for the incorporation of multiple substituents with high purity and no chromatography needed.

Summary Table of Experimental Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfide formation | Difluoromethoxy substitution | 20-30 | 2-3 | N/A | Precursor step |

| Oxidation to sulfonyl chloride | Oxone + KCl or NaOCl + NaOH | 0-30 | 0.5-3 | 88-98 | Key chlorination step |

| Extraction and purification | Organic solvents (DCM, acetone) | Ambient | N/A | N/A | Purification by extraction |

| Multi-step synthesis | Starting from 4-methoxybenzenesulfonyl chloride | Ambient to reflux | Multiple | ~59 | Complex route, high purity |

Analyse Chemischer Reaktionen

Types of Reactions

5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, alcohols, and thiols.

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride involves its reactivity with nucleophiles and other chemical species. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

| Compound Name | Substituents (Positions) | Key Features |

|---|---|---|

| 5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride | -OCH₃ (2), -OCF₂H (5) | High electrophilicity due to -OCF₂H; moderate steric hindrance. |

| 2-Methoxybenzenesulfonyl chloride | -OCH₃ (2) | Less reactive due to electron-donating -OCH₃; simpler structure. |

| 5-Chloro-2-methoxybenzenesulfonyl chloride | -OCH₃ (2), -Cl (5) | -Cl is electron-withdrawing but smaller than -OCF₂H; higher reactivity. |

| 5-Bromo-2-methoxybenzenesulfonyl chloride | -OCH₃ (2), -Br (5) | -Br offers similar reactivity to -Cl but with greater steric bulk. |

| 5-Fluoro-2-methoxybenzenesulfonyl chloride | -OCH₃ (2), -F (5) | -F is highly electronegative but less bulky; enhances solubility. |

| 5-Iodo-2-methoxybenzenesulfonyl chloride | -OCH₃ (2), -I (5) | -I is bulky and polarizable; may reduce reaction rates due to steric effects. |

| 5-(Acetylamino)-2-methoxybenzenesulfonyl chloride | -OCH₃ (2), -NHAc (5) | -NHAc introduces hydrogen bonding potential but deactivates the ring. |

Key Observations :

- Electrophilicity : Electron-withdrawing groups (e.g., -Cl, -Br, -OCF₂H) increase the sulfonyl chloride’s reactivity by stabilizing the transition state during nucleophilic substitution .

- Steric Effects : Bulkier groups (e.g., -OCF₂H, -I) may slow reactions with sterically hindered amines .

- Solubility : Fluorinated groups (-OCF₂H, -F) enhance lipophilicity, improving membrane permeability in drug candidates .

Reactivity in Sulfonamide Formation

Sulfonyl chlorides react with amines to form sulfonamides, a critical step in drug synthesis. For example:

Reaction Rate Trends :

- Chloro and bromo derivatives exhibit faster reaction rates compared to iodo or bulky -OCF₂H analogs due to lower steric hindrance .

- Fluorinated derivatives (e.g., 5-Fluoro-2-methoxybenzenesulfonyl chloride) balance reactivity and solubility, making them versatile in aqueous-organic solvent systems .

Biologische Aktivität

5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride is an organic compound characterized by a sulfonyl chloride functional group attached to a benzene ring that is further substituted with difluoromethoxy and methoxy groups. This unique structure imparts distinct chemical reactivity, making it a valuable compound in various scientific and industrial applications.

The synthesis of this compound typically involves the introduction of difluoromethoxy and methoxy groups onto a benzene ring, followed by the sulfonylation reaction to introduce the sulfonyl chloride group. Common reagents include chlorinating agents and specific solvents, while advanced techniques such as continuous flow processes may be used for industrial production to enhance yield and purity .

The compound's mechanism of action primarily revolves around its highly reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows for various chemical transformations, including:

- Substitution Reactions : The sulfonyl chloride can be substituted with nucleophiles like amines or alcohols, yielding sulfonamide or sulfonate derivatives.

- Oxidation and Reduction Reactions : The compound can participate in oxidation and reduction processes under specific conditions, leading to diverse products .

Pharmacological Applications

Research indicates that this compound has potential applications in drug development due to its ability to modify biological targets. Its reactivity allows it to serve as an intermediate in synthesizing various bioactive compounds.

Case Studies

- Anticancer Activity : In studies involving similar sulfonyl chloride derivatives, compounds have shown promising anticancer properties. For instance, derivatives modified with various functional groups exhibited significant inhibition of cell proliferation in cancer cell lines .

- Antibacterial Properties : Research into related compounds has demonstrated antibacterial activity against various strains, suggesting that this compound may possess similar properties when appropriately modified .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Potential anticancer and antibacterial | Unique combination of difluoromethoxy and methoxy groups |

| 5-(Bromo-2-methoxybenzenesulfonyl chloride | Moderate antibacterial | Bromo substitution alters reactivity |

| 2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride | Anticancer potential | Different positioning of functional groups |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of sulfonyl chlorides. For example, the introduction of bulky or electron-withdrawing groups can significantly improve the efficacy of these compounds against specific biological targets .

Q & A

Q. What are the common synthetic routes for 5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride?

The synthesis typically involves sequential functionalization of a benzene ring. Key steps include:

- Introduction of difluoromethoxy groups : Achieved via nucleophilic substitution using chlorodifluoromethane under basic conditions.

- Sulfonation and chlorination : Sulfonic acid groups are introduced via sulfonation (e.g., using fuming sulfuric acid), followed by chlorination with agents like PCl₅ or thionyl chloride to yield the sulfonyl chloride .

- Methoxy group positioning : Methoxy groups are often introduced early via alkylation or demethylation of protected intermediates. Variations in reaction conditions (temperature, solvent, catalysts) significantly impact yield and purity .

Q. How can researchers purify this compound and assess its purity?

- Purification : Recrystallization (using solvents like dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) are common.

- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F/¹H NMR spectroscopy (to confirm substitution patterns and absence of byproducts) .

Q. What safety precautions are critical when handling this compound?

Q. What are its primary applications in medicinal chemistry?

It serves as a versatile intermediate for synthesizing sulfonamide derivatives, which are explored as enzyme inhibitors (e.g., carbonic anhydrase) or receptor antagonists. The difluoromethoxy group enhances metabolic stability and bioavailability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How do electronic effects of substituents influence its reactivity in nucleophilic substitutions?

- Electron-withdrawing groups (EWGs) : The difluoromethoxy group activates the sulfonyl chloride toward nucleophilic attack (e.g., by amines) due to inductive effects, increasing electrophilicity at the sulfur center.

- Steric effects : The 2-methoxy group may hinder nucleophilic access, requiring optimized reaction conditions (e.g., polar aprotic solvents like DMF) .

Q. What analytical methods resolve contradictions in reported reactivity data across studies?

- Comparative kinetic studies : Monitor reaction rates under standardized conditions (e.g., 25°C in THF) using UV-Vis spectroscopy.

- Computational validation : Density Functional Theory (DFT) calculations to model transition states and identify steric/electronic barriers .

Q. How can interactions with biological targets (e.g., enzymes) be systematically studied?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.

- X-ray crystallography : Resolve 3D structures of compound-enzyme complexes to identify key interactions (e.g., hydrogen bonding with fluorine atoms) .

Q. What mechanistic insights exist for its reactions with amines?

- Two-step mechanism : Initial nucleophilic attack forms a tetrahedral intermediate, followed by chloride expulsion.

- Solvent effects : Protic solvents (e.g., ethanol) slow reactions due to hydrogen bonding with the nucleophile, while DMSO accelerates them via polar transition-state stabilization .

Q. How can computational approaches predict its reactivity or metabolic pathways?

- Molecular docking : Screen against target proteins (e.g., cytochrome P450) to predict metabolic sites.

- ADMET modeling : Use tools like Schrödinger’s QikProp to estimate permeability, solubility, and toxicity .

Comparative Reactivity of Structurally Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.